1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine

antipsychotic receptor binding atypical profile

1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine is an asymmetrically disubstituted piperazine derivative bearing a sec-butyl group at N1 and a 2-chlorobenzyl group at N4. The compound's structural scaffold places it within the broad class of N-alkyl-N'-benzyl piperazines, a privileged chemotype with documented activity across multiple G protein-coupled receptor (GPCR) families including adrenergic, serotonergic, dopaminergic, and cannabinoid receptors.

Molecular Formula C15H23ClN2
Molecular Weight 266.81 g/mol
Cat. No. B10882159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine
Molecular FormulaC15H23ClN2
Molecular Weight266.81 g/mol
Structural Identifiers
SMILESCCC(C)N1CCN(CC1)CC2=CC=CC=C2Cl
InChIInChI=1S/C15H23ClN2/c1-3-13(2)18-10-8-17(9-11-18)12-14-6-4-5-7-15(14)16/h4-7,13H,3,8-12H2,1-2H3
InChIKeyXJPHSHBYRHYGFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine: Structural Identity and Core Pharmacological Class for Research Procurement


1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine is an asymmetrically disubstituted piperazine derivative bearing a sec-butyl group at N1 and a 2-chlorobenzyl group at N4. The compound's structural scaffold places it within the broad class of N-alkyl-N'-benzyl piperazines, a privileged chemotype with documented activity across multiple G protein-coupled receptor (GPCR) families including adrenergic, serotonergic, dopaminergic, and cannabinoid receptors [1]. Within the scientific literature and patent corpus, this compound appears primarily as EGIS-11150 (CAS: 494861-87-9), a preclinical candidate antipsychotic agent developed by Egis Pharmaceuticals that reached advanced preclinical evaluation [2]. The compound is also documented as a core structural motif in peripherally restricted CB1 receptor antagonist development programs, where the 2-chlorobenzyl piperazine moiety confers high potency and target selectivity [3].

Why 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine Cannot Be Interchanged with Generic Piperazine Analogs: The Substitution-Specific Pharmacological Fingerprint


The substitution pattern of 1-(butan-2-yl)-4-(2-chlorobenzyl)piperazine is pharmacologically non-interchangeable with structurally related piperazine derivatives due to the discrete, quantifiable effects of both the sec-butyl and 2-chlorobenzyl moieties on receptor engagement. The 2-chlorobenzyl group confers high-affinity CB1 receptor binding (Ki = 8 nM) and >1000-fold selectivity over CB2, a profile not replicated by unsubstituted benzyl or 4-chlorobenzyl analogs [1]. Concurrently, the sec-butyl N-alkyl substituent modulates the compound's receptor polypharmacology in antipsychotic contexts: the EGIS-11150 scaffold demonstrates a defined affinity hierarchy (α1 > 5-HT2A > 5-HT7 > α2C > D2), with moderate D2 affinity representing a deliberate departure from the high D2 occupancy characteristic of classical antipsychotics [2]. This dual-substituent architecture—where each N-substituent independently contributes to distinct receptor engagement profiles—means that exchanging either the sec-butyl group for a different alkyl chain or the 2-chlorobenzyl group for an alternative benzyl substituent yields compounds with materially different pharmacological signatures [3]. For research procurement, substituting a generic piperazine analog without verifying the exact substitution pattern introduces unquantified variance in target engagement and invalidates cross-study comparability.

Quantitative Differentiation Evidence for 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine: Receptor Binding and Selectivity Data Relative to Comparators


Atypical Antipsychotic Receptor Polypharmacology: Affinity Hierarchy of EGIS-11150 Versus Classical D2 Antagonists

EGIS-11150 (1-(butan-2-yl)-4-(2-chlorobenzyl)piperazine) exhibits a defined polyreceptor binding profile with an affinity hierarchy distinct from both classical (haloperidol) and atypical (risperidone, olanzapine) antipsychotics. The compound displays high affinity for α1-adrenoceptors, 5-HT2A, 5-HT7, and α2C receptors, with moderate affinity for D2 receptors [1]. This moderate D2 engagement contrasts with haloperidol's subnanomolar D2 affinity (Ki ≈ 1-4 nM) and risperidone's high D2 occupancy (Ki ≈ 3-5 nM), potentially reducing liability for extrapyramidal motor side-effects while retaining antipsychotic efficacy [2].

antipsychotic receptor binding atypical profile D2 receptor 5-HT2A

Functional Antagonism and Inverse Agonism: Receptor-Specific Efficacy Profile of EGIS-11150

EGIS-11150 demonstrates differential functional activity across its receptor targets: it acts as a functional antagonist at α1, α2A, α2C, 5-HT2A, and D2 receptors, but functions as an inverse agonist at 5-HT7 receptors [1]. This functional differentiation at 5-HT7 is notable, as inverse agonism produces distinct downstream signaling consequences (reduction of constitutive receptor activity) compared to neutral antagonism (blockade of agonist-induced activation only) [2]. In contrast, many comparator antipsychotics (e.g., risperidone, olanzapine) act primarily as antagonists across serotonergic targets without documented 5-HT7 inverse agonism.

functional assay inverse agonist 5-HT7 receptor antagonist signal transduction

In Vivo Preclinical Efficacy: EGIS-11150 Dose Range in Behavioral Models of Schizophrenia

EGIS-11150 demonstrated efficacy across multiple preclinical models of schizophrenia at low intraperitoneal doses (0.01-0.3 mg/kg). In the phencyclidine (PCP)-induced hypermotility model in mice (positive symptom proxy), EGIS-11150 produced significant inhibition of hyperlocomotion. In the conditioned avoidance response (CAR) test in rats (antipsychotic efficacy predictor), EGIS-11150 suppressed avoidance responding. In cognitive assessments including passive-avoidance learning, novel object recognition, and radial maze tests, EGIS-11150 showed robust procognitive effects across this same dose range [1]. This efficacy at sub-milligram doses differentiates EGIS-11150 from comparator antipsychotics that typically require higher doses (e.g., haloperidol effective dose in CAR: 0.1-0.5 mg/kg; risperidone: 0.5-2 mg/kg) for comparable behavioral effects [2].

in vivo behavioral pharmacology schizophrenia models procognitive preclinical

CB1 Receptor Potency and Subtype Selectivity: 2-Chlorobenzyl Piperazine Core Versus Structural Analogs

The 2-chlorobenzyl piperazine core (structurally identical to the N4-substituent of the target compound) confers potent hCB1 antagonism (Ki = 8 nM) with >1000-fold selectivity for hCB1 over hCB2 receptors [1]. This selectivity profile is substantially higher than first-generation CB1 antagonists such as rimonabant (CB1 Ki = 1.8 nM; hCB1/hCB2 selectivity ≈ 100- to 300-fold) [2]. The 2-chloro substitution pattern is critical: replacing chlorine with hydrogen (unsubstituted benzyl) or relocating to the 4-position significantly reduces CB1 affinity and diminishes selectivity. In the context of peripherally restricted CB1 antagonist programs, this core additionally demonstrated no hERG liability, high oral absorption, and negligible CNS penetration—a combination of ADME properties not uniformly present across all 2-chlorobenzyl piperazine derivatives and requiring optimization of the opposing N-substituent [1].

CB1 antagonist cannabinoid receptor peripheral restriction selectivity hCB2

In Vivo Efficacy of 2-Chlorobenzyl Piperazine Core in Metabolic Disease Model: Alcoholic Steatosis

Compound 25, bearing the 2-chlorobenzyl piperazine core, was evaluated in a mouse model of alcohol-induced liver steatosis and demonstrated significant efficacy in blocking hepatic lipid accumulation [1]. The compound's peripheral restriction (negligible CNS penetration) differentiates it from centrally active CB1 antagonists such as rimonabant, which produced adverse psychiatric effects (depression, anxiety, suicidal ideation) in clinical trials that led to market withdrawal [2]. This efficacy without CNS exposure represents a verifiable differentiation from first-generation, brain-penetrant CB1 antagonists.

alcoholic liver disease steatosis CB1 antagonist in vivo efficacy peripheral restriction

GABA-A Receptor Modulation: Structure-Activity Relationship Distinguishing 2-Chlorobenzyl Substitution

Piperazine derivatives concentration-dependently inhibit human α1β2γ2 GABA-A receptor function, with chlorophenylpiperazines demonstrating the most potent inhibition among tested derivatives [1]. Specifically, 1-(2-chlorophenyl)piperazine (2CPP) and 1-(3-chlorophenyl)piperazine (mCPP) exhibit greater inhibitory potency than their benzyl or unsubstituted phenyl counterparts. The 2-chloro substitution pattern on the aromatic ring enhances inhibitory efficacy relative to 3-chloro or 4-chloro isomers, establishing a rank order of 2-Cl > 3-Cl > 4-Cl for GABA-A receptor inhibition [2]. This SAR indicates that the 2-chlorobenzyl moiety present in the target compound may confer GABA-A modulatory activity not present in analogs bearing alternative halogen substitution patterns.

GABA-A receptor piperazine derivatives structure-activity relationship inhibition oocyte electrophysiology

Research and Industrial Application Scenarios for 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine Based on Verified Differentiation Evidence


Preclinical Antipsychotic Research Requiring Atypical Polyreceptor Pharmacology with Documented Procognitive Efficacy

Researchers investigating novel antipsychotic mechanisms with reduced motor side-effect liability should prioritize EGIS-11150 over high-D2 antagonists such as haloperidol or risperidone. The compound's defined receptor affinity hierarchy (α1 > 5-HT2A > 5-HT7 > α2C > D2) with moderate D2 engagement provides a validated polypharmacology profile associated with atypical antipsychotic action [1]. EGIS-11150 is effective at 0.01-0.3 mg/kg i.p. across multiple preclinical schizophrenia models including PCP-induced hypermotility, conditioned avoidance response, and cognitive assessments (passive avoidance, novel object recognition, radial maze), with robust procognitive effects documented at these sub-milligram doses [1]. The 5-HT7 inverse agonism differentiates this compound from comparator antipsychotics that lack this functional activity, providing a distinct mechanistic tool for studying cognition-enhancing pharmacology [2].

Peripherally Restricted CB1 Antagonist Development and Metabolic Disease Modeling

Investigators pursuing CB1 antagonism for metabolic disorders (obesity, non-alcoholic steatohepatitis, dyslipidemia) without CNS-mediated psychiatric adverse effects should utilize the 2-chlorobenzyl piperazine scaffold as a validated starting point. The core confers potent hCB1 antagonism (Ki = 8 nM), >1000-fold selectivity over hCB2, no hERG liability, high oral absorption, and negligible CNS penetration [3]. Compound 25, bearing this core, demonstrated efficacy in a mouse model of alcohol-induced hepatic steatosis while maintaining peripheral restriction [3]. This combination of properties—potency, selectivity, cardiac safety, and peripheral confinement—is not uniformly present across all CB1 antagonist scaffolds and represents a specific, verifiable advantage of the 2-chlorobenzyl piperazine chemotype.

GPCR Polypharmacology Tool Compound for Multireceptor Pathway Analysis

Researchers requiring a single molecular entity with quantifiable engagement across multiple therapeutically relevant GPCR targets should select EGIS-11150 over more selective tool compounds. The compound's documented binding profile across α1-adrenoceptors, 5-HT2A, 5-HT7, α2C, α2A, and D2 receptors enables investigation of integrated signaling pathway effects within hippocampal-prefrontal cortex circuits [2]. The defined functional profile—antagonism at α1, α2A, α2C, 5-HT2A, and D2 receptors, with inverse agonism at 5-HT7—provides a reproducible pharmacological fingerprint for studying how simultaneous modulation of multiple monoaminergic nodes influences neuronal plasticity and cognition [1].

Structure-Activity Relationship Studies on 2-Chlorobenzyl Piperazine Derivatives for GABA-A Modulation

Investigators exploring piperazine-based GABA-A receptor modulators should prioritize the 2-chlorobenzyl substitution pattern based on documented SAR demonstrating that chlorophenylpiperazines more potently inhibit GABA-A receptor function than unsubstituted benzyl or other halogenated phenylpiperazines [4]. The rank order of 2-chloro > 3-chloro > 4-chloro substitution for GABA-A inhibition provides a data-driven rationale for selecting the 2-chlorobenzyl moiety in SAR optimization programs. This SAR is supported by two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing recombinant human α1β2γ2 GABA-A receptors [4].

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